Azidopyrimidine

Description

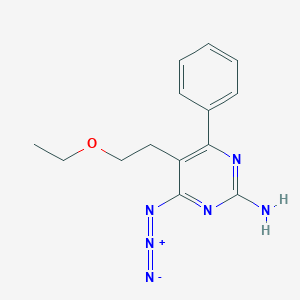

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

10597-58-7 |

|---|---|

Formule moléculaire |

C14H16N6O |

Poids moléculaire |

284.32 g/mol |

Nom IUPAC |

4-azido-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C14H16N6O/c1-2-21-9-8-11-12(10-6-4-3-5-7-10)17-14(15)18-13(11)19-20-16/h3-7H,2,8-9H2,1H3,(H2,15,17,18) |

Clé InChI |

PTJCLAIGBFSXGG-UHFFFAOYSA-N |

SMILES |

CCOCCC1=C(N=C(N=C1N=[N+]=[N-])N)C2=CC=CC=C2 |

SMILES canonique |

CCOCCC1=C(N=C(N=C1N=[N+]=[N-])N)C2=CC=CC=C2 |

Autres numéros CAS |

10597-58-7 |

Synonymes |

azidopyrimidine SC-16102 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Azidopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Azidopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and chemical biology. The incorporation of the azide moiety onto the pyrimidine scaffold imparts unique chemical properties that make these molecules versatile building blocks for the synthesis of complex nitrogen-containing heterocycles and valuable probes for biological systems. This technical guide provides a comprehensive overview of the key chemical properties of azidopyrimidines, including their synthesis, reactivity, stability, and spectroscopic characteristics, with a focus on their application in drug discovery and development.

Spectroscopic and Physicochemical Properties

The chemical properties of azidopyrimidines are summarized in the tables below, providing a quick reference for researchers.

| Property | Value | Reference Compound |

| Molecular Formula | C₄H₃N₅ | 2-Azidopyrimidine |

| Molecular Weight | 121.11 g/mol | 2-Azidopyrimidine |

| Appearance | White crystalline solid (for many derivatives) | Azidopyridine derivatives |

Table 1: General Physicochemical Properties of Azidopyrimidine.

| Spectroscopic Technique | Characteristic Peaks/Regions | Notes |

| ¹H NMR | Aromatic protons: δ 7.0-9.0 ppm | Chemical shifts are influenced by the position of the azido group and other substituents on the pyrimidine ring. |

| ¹³C NMR | Aromatic carbons: δ 110-160 ppm | The carbon attached to the azido group typically appears in the range of δ 150-160 ppm. |

| IR Spectroscopy | Azide (N₃) asymmetric stretch: 2100-2250 cm⁻¹ (strong) | This is a highly characteristic and strong absorption band for the azide functional group. |

| Aromatic C-H stretch: ~3000-3100 cm⁻¹ | ||

| Ring vibrations: 1400-1600 cm⁻¹ | ||

| UV-Vis Spectroscopy | λmax ≈ 270-300 nm | The position of the maximum absorption is dependent on the substitution pattern and solvent. |

Table 2: Spectroscopic Data for Azidopyrimidines.

| Thermal Analysis | Temperature Range | Notes |

| Decomposition Temperature (TGA) | Onset of decomposition for 2,4,6-trithis compound is around 150-200 °C.[1] | The thermal stability of azidopyrimidines can be influenced by the number and position of azido groups. Compounds with multiple azido groups, especially in ortho positions, tend to have lower thermal stability.[2] |

| DSC | Endothermic and exothermic events correspond to melting and decomposition, respectively. | The decomposition is a highly exothermic process due to the release of nitrogen gas. |

Table 3: Thermal Properties of Azidopyrimidines.

Synthesis and Reactivity

Azidopyrimidines are typically synthesized from the corresponding chloropyrimidines or aminopyrimidines. The reactivity of the azido group is central to the chemical utility of these compounds, enabling a variety of transformations.

Synthesis of Azidopyrimidines

A common method for the synthesis of azidopyrimidines is the nucleophilic substitution of a chloropyrimidine with sodium azide. A modern and safe approach involves the use of continuous flow chemistry.

Experimental Protocol: Synthesis of 2-Azidopyrimidine via Continuous Flow Diazotization [3][4]

This method provides a safe and rapid synthesis of 2-azidopyrimidine, minimizing the handling of potentially explosive intermediates.

-

Diazotization: A solution of 2-aminopyrimidine in an appropriate acidic medium is continuously mixed with a solution of sodium nitrite in a microreactor at a controlled temperature.

-

Azidation: The resulting diazonium salt solution is then immediately mixed with a solution of sodium azide in a second microreactor.

-

Work-up: The reaction mixture is typically subjected to an in-line extraction to isolate the 2-azidopyrimidine product.

Key Reactions of Azidopyrimidines

The azide group in azidopyrimidines is a versatile functional handle for a variety of chemical transformations, most notably cycloaddition reactions and reductions.

1. Click Chemistry: Azide-Alkyne Cycloadditions

Azidopyrimidines readily undergo both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions to form stable triazole linkages. This "click chemistry" is widely used for bioconjugation, labeling of biomolecules, and the synthesis of complex heterocyclic systems.

2. Staudinger Reaction

The Staudinger reaction provides a mild and efficient method for the reduction of azidopyrimidines to the corresponding aminopyrimidines. The reaction proceeds via an iminophosphorane intermediate, which is then hydrolyzed to the amine.

Experimental Protocol: Staudinger Reduction of an this compound

-

Reaction Setup: To a solution of the this compound in a suitable solvent (e.g., THF), add triphenylphosphine.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Hydrolysis: Upon formation of the iminophosphorane, water is added to hydrolyze the intermediate to the corresponding amine.

-

Work-up and Purification: The product is extracted with an organic solvent, and the crude product is purified by column chromatography.

Azidopyrimidines in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an azido group provides a gateway to a diverse range of derivatives with potential therapeutic applications.

As Kinase Inhibitors

Many pyrimidine derivatives are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The this compound scaffold can be elaborated to generate selective kinase inhibitors. For example, derivatives of pyrimidine are known to target the epidermal growth factor receptor (EGFR) and the PI3K/Akt signaling pathway.

EGFR Signaling Pathway and Inhibition

The EGFR signaling cascade plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors can block this pathway by competing with ATP for the kinase domain of the receptor.

PI3K/Akt Signaling Pathway and Inhibition

The PI3K/Akt pathway is another critical signaling cascade that is frequently hyperactivated in cancer. Small molecule inhibitors, including those with a pyrimidine core, can target key kinases in this pathway, such as PI3K and Akt, to block downstream signaling and induce apoptosis in cancer cells.

References

Synthesis of Novel Azidopyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of novel azidopyrimidine derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an azido moiety offers a versatile handle for further chemical modifications, including "click chemistry," and can significantly influence the biological activity of the parent molecule. This guide aims to furnish researchers with the necessary information to design, synthesize, and evaluate new this compound-based compounds with therapeutic potential.

Data Presentation: Biological Activity of Pyrimidine Derivatives

The following tables summarize the in vitro biological activities of various pyrimidine derivatives, including anticancer and antimicrobial data. While specific data for a broad range of this compound derivatives is still emerging, the presented data for related pyrimidine compounds provides valuable insights into potential structure-activity relationships (SAR).

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 10b | Pyrimidine-5-carbonitrile derivative | HepG2 (Liver) | 3.56 | [1] |

| A549 (Lung) | 5.85 | [1] | ||

| MCF-7 (Breast) | 7.68 | [1] | ||

| 4g | Indolyl-pyrimidine hybrid | MCF-7 (Breast) | 5.1 | |

| HepG2 (Liver) | 5.02 | |||

| HCT-116 (Colon) | 6.6 | |||

| 10k | Pyrido[3,4-d]pyrimidine derivative | Panc1 (Pancreatic, KRAS-G12D) | 1.40 | [2] |

| 2d | Pyrido[2,3-d]pyrimidine derivative | A549 (Lung) | Strong cytotoxicity at 50 µM | [3] |

Table 2: Antimicrobial Activity of Heterocyclic Derivatives

| Compound ID | Structure Class | Microorganism | MIC (µg/mL) | Reference |

| 12 | 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine | Staphylococcus aureus (MRSA, VISA) | 1 | [4] |

| Escherichia coli (ΔAcrB) | 2 | [4] | ||

| 9o | 1,2,4-Triazolo[1,5-a]pyrimidine derivative | Staphylococcus aureus | 51 (nM) | [4] |

| Escherichia coli | 51 (nM) | [4] | ||

| Pseudomonas aeruginosa | 53 (nM) | [4] | ||

| 4s | Azole derivative with 1,2,3-triazole | Candida albicans SC5314 | 0.53 | [5] |

| 9 | Monoterpene-containing azole | Candida albicans | 0.034 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and general procedures for determining anticancer and antimicrobial activities.

Synthesis of 2-Azido-4-phenylpyrimidine

This protocol describes a general method for the synthesis of an this compound from a chloropyrimidine precursor via nucleophilic aromatic substitution.

Materials:

-

2-Chloro-4-phenylpyrimidine

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of 2-chloro-4-phenylpyrimidine in 50 mL of aqueous acetone (10% water).

-

To this solution, add 1.5 mmol of sodium azide.

-

Stir the reaction mixture at room temperature in the dark for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 50 mL of water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Characterize the final product, 2-azido-4-phenylpyrimidine, using spectroscopic methods (e.g., IR, NMR, and Mass Spectrometry).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Synthesized this compound derivatives

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Synthesized this compound derivatives

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

Synthetic Workflow for this compound Derivatives

Caption: Synthetic route to azidopyrimidines.

EGFR Signaling Pathway and Potential Inhibition by Pyrimidine Derivatives

Caption: EGFR signaling cascade and inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

Spectroscopic Characterization of Azidopyrimidine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize azidopyrimidine compounds. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile reactivity and biological activity. The presence of the azido functional group allows for their use in bioconjugation reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), making them valuable tools for labeling and modifying biomolecules.[1][2][3] Furthermore, many this compound nucleoside analogs have been synthesized and investigated for their potential antiviral properties.[4][5][6][7]

A crucial aspect of working with this compound compounds is the phenomenon of azido-tetrazole tautomerism, where the azido-substituted pyrimidine can exist in equilibrium with a fused tetrazolopyrimidine ring system.[8][9] The position of this equilibrium is influenced by factors such as the substitution pattern on the pyrimidine ring and the solvent.[9] Spectroscopic analysis is essential to distinguish between these tautomers and to fully characterize the structure of the synthesized compounds.

This guide details the key spectroscopic features of azidopyrimidines observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It also provides standardized experimental protocols for these techniques, tailored for the analysis of this compound derivatives, and includes visualizations of important synthetic and reaction pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of the azido functional group, which exhibits a strong and characteristic absorption band.

Data Presentation

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| Azide (-N₃) Asymmetric Stretch | 2100 - 2250 | Strong, Sharp | This is the most prominent and diagnostic peak for an azide. Its position can be influenced by the electronic environment.[10][11][12] |

| Azide (-N₃) Symmetric Stretch | ~1250 - 1330 | Medium to Weak | This peak is less intense and can sometimes be obscured by other absorptions in the fingerprint region.[11] |

| Pyrimidine Ring C=N and C=C Stretches | 1400 - 1650 | Medium to Strong | These absorptions are characteristic of the pyrimidine ring itself.[13][14] |

| C-H Stretches (Aromatic/Heteroaromatic) | 3000 - 3100 | Medium to Weak | These peaks are typical for C-H bonds on the pyrimidine ring.[15] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Ensure the solid this compound sample is dry. Place a small amount (typically 1-2 mg) of the powdered sample directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal and ensure good contact using the pressure clamp.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Processing: Perform baseline correction and peak picking to identify the characteristic absorption frequencies.

-

Safety Note: While a small amount of solid is used, always handle azido compounds with care. Avoid grinding the sample with excessive force. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. Both ¹H and ¹³C NMR are crucial for the characterization of this compound compounds.

Data Presentation

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ or DMSO-d₆

| Proton Environment | Typical Chemical Shift (ppm) | Notes |

| Protons on the pyrimidine ring | 6.5 - 9.0 | The exact chemical shift is highly dependent on the substitution pattern and the position on the ring.[16][17] |

| Protons on substituents adjacent to the azido group | Varies | Protons on an alkyl chain attached to the pyrimidine ring will be influenced by the electronegativity and magnetic anisotropy of the azide. |

| Protons of the tetrazole ring (in case of tautomerism) | 8.0 - 9.5 | The chemical shifts of the protons on the fused ring system will differ significantly from the this compound form.[8] |

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ or DMSO-d₆

| Carbon Environment | Typical Chemical Shift (ppm) | Notes |

| Carbon bearing the azido group (C-N₃) | 140 - 160 | The carbon directly attached to the electron-withdrawing azide group is typically deshielded.[18] |

| Other carbons of the pyrimidine ring | 110 - 170 | The chemical shifts are dependent on the substituents and their positions on the ring.[17][18] |

| Carbons of the tetrazole ring (in case of tautomerism) | 145 - 165 | The carbon chemical shifts in the tetrazolopyrimidine tautomer will be distinct from the this compound form.[8] |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Probe: A standard broadband or inverse-detection probe.

-

Temperature: 298 K (room temperature).

-

-

¹H NMR Data Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve good resolution.[19]

-

Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-5 s, 8-16 scans.

-

-

¹³C NMR Data Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-240 ppm, relaxation delay of 2 s, number of scans will vary depending on sample concentration (from hundreds to thousands).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

-

Safety Note: Handle deuterated solvents in a fume hood. Azido compounds can be energetic; avoid heating the NMR tube to high temperatures unless conducting specific variable-temperature studies with appropriate precautions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Data Presentation

| Ion | m/z Value | Notes |

| Molecular Ion [M]⁺ or [M+H]⁺ | Calculated Molecular Weight | The presence of the molecular ion peak is crucial for confirming the identity of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.[4][18] |

| [M-28]⁺ or [M-N₂]⁺ | MW - 28 | A characteristic fragmentation pattern for many organic azides is the loss of a molecule of nitrogen (N₂).[20][21] |

| Other Fragments | Varies | Fragmentation of the pyrimidine ring and loss of other substituents will lead to additional peaks that can help in structure elucidation.[22][23] |

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the this compound compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a modifier like formic acid (0.1%) may be added to promote ionization in positive ion mode.

-

-

Instrument Setup:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

-

Mass Range: Set a mass range that encompasses the expected molecular weight of the compound.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal for the compound of interest.

-

Acquire the full scan mass spectrum.

-

If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Processing:

-

Analyze the mass spectrum to identify the molecular ion and any adducts (e.g., [M+Na]⁺, [M+K]⁺).

-

If HRMS data is acquired, use the exact mass to determine the elemental composition.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions.

-

-

Safety Note: Wear appropriate personal protective equipment when handling solvents and the this compound compounds. The solutions used for ESI-MS are very dilute, minimizing the risk associated with the azide.

Visualizations

Azido-Tetrazole Tautomerism

The equilibrium between the azido and the fused tetrazole forms is a key characteristic of α-azidoazines, including 2-azidopyrimidines. This tautomerism can be influenced by substituents and the solvent environment.

Azido-Tetrazole Tautomeric Equilibrium.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Synthesis of an this compound Nucleoside

The synthesis of this compound nucleosides often involves the introduction of the azido group onto a pre-existing nucleoside scaffold. This is a common strategy in the development of antiviral agents.[4]

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. labinsights.nl [labinsights.nl]

- 4. 2'-azido-2',3'-dideoxypyrimidine nucleosides. Synthesis and antiviral activity against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. ijcsrr.org [ijcsrr.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. article.sapub.org [article.sapub.org]

- 23. researchgate.net [researchgate.net]

Unlocking the Therapeutic Promise of Azidopyrimidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of an azido (-N₃) group to this versatile heterocycle has given rise to a class of compounds known as azidopyrimidine analogs, which exhibit a broad spectrum of biological activities. These analogs have shown significant potential in the development of novel treatments for a range of diseases, from infectious to neoplastic conditions. This technical guide provides an in-depth exploration of the therapeutic landscape of this compound analogs, detailing their mechanisms of action, summarizing key efficacy data, and providing comprehensive experimental protocols for their evaluation.

Therapeutic Applications and Efficacy

This compound analogs have demonstrated potent activity across several therapeutic areas, including antiviral, anticancer, antibacterial, and antifungal applications. The efficacy of these compounds is often attributed to their ability to act as nucleoside mimics, thereby interfering with essential cellular processes.

Antiviral Activity

Perhaps the most renowned this compound analog is 3'-azido-3'-deoxythymidine (AZT), also known as zidovudine, the first drug approved for the treatment of HIV.[1] Its success has spurred the development of other analogs with antiviral properties. The primary mechanism involves the inhibition of viral reverse transcriptase, leading to DNA chain termination.[2]

Table 1: Anti-HIV-1 Activity of this compound Analogs

| Compound | Target Virus | Cell Line | IC₅₀ (µM) | Cytotoxicity (TCID₅₀, µM) | Reference |

| 3'-azido-3'-deoxythymidine (AZT) | HIV-1 | Various | ~0.023 | 29 | [3] |

| 2,5'-anhydro-3'-azido-3'-deoxythymidine | HIV-1 | Various | 0.56 | >100 | [3] |

| 2,5'-anhydro-3'-azido-2',3'-dideoxyuridine | HIV-1 | Various | 4.95 | Not specified | [3] |

| 3'-azido derivative of 5-methyl-2'-deoxyisocytidine | HIV-1 | Various | 12 | Not specified | [3] |

Anticancer Activity

The structural similarity of this compound analogs to endogenous nucleosides allows them to be incorporated into DNA and RNA, or to inhibit key enzymes in nucleotide synthesis pathways, leading to cytotoxic effects in rapidly proliferating cancer cells.[4][5] For instance, analogs of 5-Fluorouracil (5-FU) have been developed to enhance efficacy against various cancers, including pancreatic cancer.[6]

Table 2: In Vitro Anticancer Efficacy of Pyrimidine Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) | Standard Drug (IC₅₀, µM) | Reference |

| XYZ-I-73 (5-FU analog) | MiaPaCa-2 (Pancreatic) | 3.6 ± 0.4 | Gemcitabine (24.2 ± 1.3) | [7] |

| XYZ-I-73 (5-FU analog) | MiaPaCa-2 (Pancreatic) | 3.6 ± 0.4 | 5-FU (13.2 ± 1.1) | [7] |

| XYZ-I-71 (5-FU analog) | MiaPaCa-2 (Pancreatic) | 12.3 ± 1.7 | Gemcitabine (24.2 ± 1.3) | [7] |

Antimicrobial and Antifungal Activity

Certain this compound analogs have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens. Their mechanisms often involve the inhibition of essential enzymes, such as tyrosyl-tRNA synthetase in bacteria or cytochrome P450 14α-sterol demethylase in fungi, which is crucial for ergosterol biosynthesis.[8][9]

Table 3: Antimicrobial and Antifungal Activity of this compound Analogs

| Compound Series | Target Organism | Activity Metric | Potency | Reference |

| 2-(2-amino-5-azido-6-phenylpyrimidin-4-yl)-4-substituted phenols | Staphylococcus aureus, Salmonella typhi | In vitro antibacterial | Significant potency | [8] |

| 2-(2-amino-5-azido-6-phenylpyrimidin-4-yl)-4-substituted phenols | Candida albicans, Aspergillus niger | In vitro antifungal | Significant potency | [8] |

| Azido-pyrimidine analogues | Plasmodium falciparum | In vitro antiplasmodial (IC₅₀) | 4.40 nM (most potent compound) | [9] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of novel therapeutic agents. This section outlines standard protocols for assessing the biological activities of this compound analogs.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]

-

Preparation of Antimicrobial Agent : Prepare a stock solution of the this compound analog in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations. The final volume in each well should be 100 µL.

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation : Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

-

Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Interpretation : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by using a microplate reader.

Protocol for In Vitro Anti-HIV Activity Assay

This protocol outlines a cell-based assay to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a compound against HIV.[8][12]

-

Cell Culture : Maintain a suitable host cell line, such as MT-4 or CEM-GFP cells, in an appropriate culture medium supplemented with fetal bovine serum.

-

Cytotoxicity Assay (CC₅₀) : Seed the cells in a 96-well plate. Add serial dilutions of the this compound analog and incubate for a period corresponding to the antiviral assay (e.g., 5 days). Cell viability is assessed using a colorimetric method like the MTT assay. The CC₅₀ is the concentration that reduces cell viability by 50%.

-

Antiviral Assay (EC₅₀) : Seed the host cells in a 96-well plate and infect them with a known titer of an HIV-1 strain (e.g., NL4-3) in the presence of serial dilutions of the test compound.

-

Incubation : Incubate the infected cells for an appropriate period (e.g., 5-7 days) to allow for viral replication.

-

Quantification of Viral Replication : Measure the extent of viral replication. This can be done by quantifying the p24 antigen in the supernatant using an ELISA, measuring the cytopathic effect (CPE), or assessing reporter gene expression (e.g., luciferase or GFP) in engineered cell lines.[12][13]

-

Data Analysis : The EC₅₀ is the compound concentration that inhibits viral replication by 50%. The Selectivity Index (SI), a measure of the therapeutic window, is calculated as the ratio of CC₅₀ to EC₅₀.

Protocol for Anticancer Activity Assessment (Western Blot Analysis)

Western blotting is used to detect specific proteins in a sample and can be employed to investigate how this compound analogs affect key proteins involved in cell cycle regulation and apoptosis in cancer cells.[14][15]

-

Cell Treatment and Lysis : Culture a relevant cancer cell line (e.g., MiaPaCa-2 for pancreatic cancer) and treat with various concentrations of the this compound analog for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

Gel Electrophoresis (SDS-PAGE) : Separate the protein lysates (20-30 µg per lane) based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation : Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, BAX, PARP).[6] Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the bands corresponds to the level of protein expression. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogs are underpinned by their interaction with specific molecular targets and signaling pathways.

DNA Chain Termination in Viruses and Bacteria

Many this compound nucleoside analogs, such as AZT, exert their effect after intracellular phosphorylation to their triphosphate form. This active metabolite then competes with the natural deoxynucleotide triphosphate for incorporation into the growing DNA strand by viral (e.g., reverse transcriptase) or bacterial DNA polymerases. The presence of the 3'-azido group prevents the formation of a subsequent phosphodiester bond, leading to the termination of DNA chain elongation.[2]

Inhibition of Pyrimidine De Novo Synthesis in Cancer

In cancer therapy, pyrimidine analogs like 5-Fluorouracil (5-FU) disrupt the de novo synthesis of pyrimidines, which is essential for rapidly dividing cells.[4] After cellular uptake, 5-FU is converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with thymidylate synthase (TS), inhibiting its function. This blockade prevents the methylation of dUMP to dTMP, leading to a depletion of thymidine nucleotides required for DNA synthesis and repair, ultimately inducing cell death.[5][6]

Disruption of Fungal Ergosterol Biosynthesis

The antifungal activity of some this compound analogs is derived from their ability to inhibit cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the fungal sterol biosynthesis pathway.[9] This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[16]

Conclusion and Future Directions

This compound analogs represent a highly promising class of molecules with diverse therapeutic potential. Their mechanisms of action, primarily centered on the disruption of nucleic acid and other essential biosynthetic pathways, make them effective agents against viruses, cancers, bacteria, and fungi. The data presented herein underscore their potency and, in some cases, favorable toxicity profiles compared to parent compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize efficacy and selectivity, as well as on the development of novel delivery systems to enhance their pharmacokinetic properties. The continued exploration of this chemical space is poised to yield next-generation therapeutics for a multitude of challenging diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. Azole antifungals are potent inhibitors of cytochrome P450 mono-oxygenases and bacterial growth in mycobacteria and streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oncology [pharmacology2000.com]

- 6. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [worthe-it.co.za]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hiv.lanl.gov [hiv.lanl.gov]

- 14. medium.com [medium.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. pubs.acs.org [pubs.acs.org]

Azidopyrimidine: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azidopyrimidines have emerged as highly versatile and powerful building blocks in the synthesis of a diverse array of heterocyclic compounds. Their unique chemical reactivity, particularly the azide functional group, allows for a wide range of transformations, including cycloadditions, reductions, and rearrangements, leading to the formation of novel molecular scaffolds with significant potential in drug discovery. The pyrimidine core is a common motif in numerous biologically active molecules, and the ability to introduce further heterocyclic rings through the azide moiety offers a powerful strategy for the exploration of new chemical space and the development of next-generation therapeutics. This technical guide provides a comprehensive overview of the synthetic utility of azidopyrimidines, detailing key reactions, experimental protocols, and their application in the context of drug development, with a focus on kinase inhibition.

Key Synthetic Transformations of Azidopyrimidines

Azidopyrimidines can be readily converted into a variety of heterocyclic systems through several key chemical reactions. These transformations provide access to a rich diversity of molecular architectures for screening in drug discovery programs.

[3+2] Cycloaddition Reactions (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles from azidopyrimidines and terminal alkynes.[1][2] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an ideal tool for the rapid generation of compound libraries.[1]

Table 1: Synthesis of 1-(Pyrimidin-4-yl)-1H-1,2,3-triazoles via CuAAC

| Entry | Azidopyrimidine | Alkyne | Catalyst/Solvent | Time (h) | Yield (%) |

| 1 | 4-Azido-2,6-dimethylpyrimidine | Phenylacetylene | CuI, DIPEA, THF | 12 | 95 |

| 2 | 4-Azido-2-(methylthio)pyrimidine | Propargyl alcohol | CuSO4·5H2O, Sodium Ascorbate, H2O/t-BuOH | 8 | 92 |

| 3 | 2-Amino-4-azido-6-phenylpyrimidine | 1-Ethynyl-4-fluorobenzene | [Cu(CH3CN)4]PF6, TBTA, CH3CN | 6 | 88 |

| 4 | 4-Azido-5-fluoropyrimidine | 3-Butyn-1-ol | Copper nanoparticles, Water | 10 | 90 |

Reduction to Aminopyrimidines

The reduction of azidopyrimidines provides a straightforward route to the corresponding aminopyrimidines, which are themselves valuable intermediates for the synthesis of a wide range of fused heterocyclic systems and other derivatives. Common methods for this transformation include catalytic hydrogenation and the Staudinger reaction.

Catalytic Hydrogenation: This method typically involves the use of a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. It is a clean and efficient method, often providing high yields of the desired amine.

Staudinger Reaction: The Staudinger reaction offers a mild alternative for the reduction of azides to amines using a phosphine reagent, typically triphenylphosphine (PPh3), followed by hydrolysis of the intermediate iminophosphorane.[3][4][5] This method is particularly useful for substrates that are sensitive to the conditions of catalytic hydrogenation.[5]

Table 2: Synthesis of Aminopyrimidines from Azidopyrimidines

| Entry | This compound | Reagents and Conditions | Product | Yield (%) |

| 1 | 4-Azido-2,6-dimethylpyrimidine | H2 (1 atm), 10% Pd/C, Methanol, rt, 4h | 4-Amino-2,6-dimethylpyrimidine | 98 |

| 2 | 2-Azido-4,6-dimethoxypyrimidine | PPh3, THF, then H2O, reflux, 6h | 2-Amino-4,6-dimethoxypyrimidine | 92 |

| 3 | 5-Bromo-4-azidopyrimidine | NaBH4, CoCl2·6H2O, Methanol, 0°C to rt, 2h | 5-Bromo-4-aminopyrimidine | 85 |

Intramolecular Rearrangements and Cyclizations

Azidopyrimidines can undergo thermal or photochemical rearrangements to yield fused heterocyclic systems. A common example is the intramolecular cyclization of ortho-substituted azidopyrimidines to form triazolopyrimidines. This transformation can be promoted by heat or light and proceeds through a nitrene intermediate.

Table 3: Intramolecular Cyclization of Azidopyrimidines

| Entry | This compound | Conditions | Product | Yield (%) |

| 1 | 4-Azido-5-vinylpyrimidine | Toluene, reflux, 8h | Pyrrolo[2,3-d]pyrimidine | 75 |

| 2 | 4-Azido-5-formylpyrimidine | Xylene, reflux, 6h | Pyrimido[4,5-d]isoxazole | 68 |

| 3 | 2-Azido-N-allylpyrimidin-4-amine | Diphenyl ether, 250°C, 1h | 2-Methyl-2,4-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one | 55 |

Experimental Protocols

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

To a solution of the this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a 1:1 mixture of t-BuOH and H2O (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred at room temperature for 8-12 hours until the starting materials are consumed (monitored by TLC). Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole.

General Procedure for the Staudinger Reduction of Azidopyrimidines

To a solution of the this compound (1.0 mmol) in THF (10 mL) is added triphenylphosphine (1.1 mmol). The reaction mixture is stirred at room temperature for 4-6 hours. After the formation of the iminophosphorane is complete (monitored by TLC), water (1 mL) is added, and the mixture is heated to reflux for 2-4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding aminopyrimidine.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Heterocyclic compounds derived from azidopyrimidines have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[6] The ability to rapidly generate diverse libraries of these compounds makes them attractive candidates for high-throughput screening campaigns.

Relevant Kinase Signaling Pathways

Several key kinase signaling pathways are implicated in cancer and other diseases and are therefore important targets for drug discovery.

-

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[7][8][9]

-

Aurora Kinase Signaling Pathway: Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, leading to chromosomal instability.[10][11]

-

Cyclin-Dependent Kinase (CDK) Signaling Pathway: CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer.[12][13][14]

Caption: Simplified EGFR signaling pathway.

Caption: Roles of Aurora A and B kinases in mitosis.

Caption: Key CDK-cyclin complexes in the cell cycle.

Experimental Workflow for Kinase Inhibitor Screening

The identification of potent and selective kinase inhibitors from libraries of heterocyclic compounds derived from azidopyrimidines typically follows a multi-step screening cascade.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 4. Staudinger Reaction [organic-chemistry.org]

- 5. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. EGFR Kinase Enzyme System Application Note [promega.sg]

- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. promega.com.cn [promega.com.cn]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors [scirp.org]

In Silico Molecular Docking of Azidopyrimidine Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the in silico molecular docking studies of azidopyrimidine derivatives, targeting key enzymes in bacteria and fungi. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational methods for the discovery of novel antimicrobial agents. This document outlines the experimental protocols, presents quantitative data from docking simulations, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. This compound derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities. Molecular docking, a computational technique, plays a pivotal role in modern drug discovery by predicting the binding affinity and orientation of a ligand (a small molecule) to the active site of a target protein. This in silico approach allows for the rapid screening of virtual compound libraries, providing insights into structure-activity relationships and guiding the synthesis of more potent inhibitors.

This guide focuses on the molecular docking studies of a series of 2-(2-amino-5-azido-6-phenylpyrimidin-4-yl)-4-substituted phenols. These compounds have been investigated for their inhibitory potential against two crucial microbial enzymes: tyrosyl-tRNA synthetase (TyrRS) from Staphylococcus aureus and cytochrome P450 14α-sterol demethylase (CYP51) from Candida albicans. Inhibition of TyrRS disrupts bacterial protein synthesis, leading to cell death, while inhibition of CYP51 interferes with the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Experimental Protocols

The following sections detail the methodologies employed in the molecular docking studies of this compound derivatives against their respective protein targets.

Protein Preparation

The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).

-

Bacterial Target: The X-ray crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ) was used for the docking studies.[1][2][3][4]

-

Fungal Target: The X-ray crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis (PDB ID: 1EA1), which shares homology with the fungal enzyme, was used as the target for antifungal docking.[5][6][7]

The preparation of the protein structures for docking was performed using AutoDock Tools. This process involved the removal of water molecules and any co-crystallized ligands from the PDB files, followed by the addition of polar hydrogen atoms. The resulting structures were saved in the PDBQT file format, which includes atomic partial charges and atom types required for the docking calculations.

Ligand Preparation

The two-dimensional (2D) structures of the this compound derivatives were drawn using software such as ChemDraw or Marvin Sketch. These 2D structures were then converted to three-dimensional (3D) models. Energy minimization of the 3D structures was carried out to obtain the most stable conformation. The prepared ligands were also saved in the PDBQT format, with their torsional roots detected and chosen to allow for flexibility during the docking process.

Molecular Docking Simulation

Molecular docking was performed to predict the binding modes and affinities of the this compound derivatives to the active sites of their respective target proteins.

-

Software: The docking simulations were carried out using molecular docking software that employs a genetic algorithm to explore the conformational space of the ligand within the protein's active site.

-

Grid Box Generation: A grid box was generated around the active site of each protein to define the search space for the docking algorithm. The grid box dimensions were set to 15 x 15 x 15 Å, centered on the active site of the target enzyme.

-

Docking Parameters: The docking algorithm was configured with a population of 50 chromosomes and set to run for 6,000 generations. This process was repeated multiple times to ensure the reliability of the results. The final docked conformations were ranked based on their docking scores, which are an estimation of the binding free energy.

Quantitative Data Presentation

The following tables summarize the docking scores of the synthesized this compound derivatives against tyrosyl-tRNA synthetase and cytochrome P450 14α-sterol demethylase. The docking score represents the binding affinity in kcal/mol, with more negative values indicating a stronger predicted interaction.

Table 1: Docking Scores of this compound Derivatives against Tyrosyl-tRNA Synthetase (PDB: 1JIJ)

| Compound ID | Substituent | Docking Score (kcal/mol) |

| 2a | -H | -8.1 |

| 2b | -Cl | -8.5 |

| 2c | -Br | -8.7 |

| 2d | -I | -9.0 |

| 2e | -F | -8.3 |

| 2f | -CH3 | -8.4 |

| 2g | -OCH3 | -8.6 |

| 2h | -NO2 | -9.2 |

| 2i | -CN | -8.8 |

| 2j | -OH | -8.2 |

| 2k | -NH2 | -8.0 |

| 2l | -COOH | -7.9 |

| Standard | SB-219383 | -9.5 |

Table 2: Docking Scores of this compound Derivatives against Cytochrome P450 14α-Sterol Demethylase (PDB: 1EA1)

| Compound ID | Substituent | Docking Score (kcal/mol) |

| 2a | -H | -7.9 |

| 2b | -Cl | -8.3 |

| 2c | -Br | -8.5 |

| 2d | -I | -8.8 |

| 2e | -F | -8.1 |

| 2f | -CH3 | -8.2 |

| 2g | -OCH3 | -8.4 |

| 2h | -NO2 | -9.0 |

| 2i | -CN | -8.6 |

| 2j | -OH | -8.0 |

| 2k | -NH2 | -7.8 |

| 2l | -COOH | -7.7 |

| Standard | Fluconazole | -9.3 |

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflow and the targeted biological pathways.

References

- 1. rcsb.org [rcsb.org]

- 2. 1JIJ: Crystal structure of S. aureus TyrRS in complex with SB-239629 [ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. 1jij - Proteopedia, life in 3D [proteopedia.org]

- 5. rcsb.org [rcsb.org]

- 6. 1EA1: Cytochrome P450 14 alpha-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with fluconazole [ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

The Diverse Biological Activities of Substituted Azidopyrimidines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Substituted azidopyrimidines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of the azido group onto the pyrimidine scaffold gives rise to unique chemical properties that translate into potent antiviral, anticancer, antibacterial, and diuretic effects. This technical guide provides an in-depth exploration of the biological activities of substituted azidopyrimidines, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Antiviral Activity

Azidopyrimidine nucleoside analogs are at the forefront of antiviral research, with 3'-azido-3'-deoxythymidine (AZT), also known as zidovudine, being a landmark drug in the treatment of HIV-1. The primary mechanism of action for these compounds is the inhibition of viral reverse transcriptase, a critical enzyme for the replication of retroviruses.

Quantitative Antiviral Data

The antiviral efficacy of various substituted azidopyrimidines has been extensively studied. The following table summarizes the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values for several key compounds against different viruses.

| Compound | Virus | Cell Line | EC₅₀ (µM) | IC₅₀ (µM) | Reference |

| 3'-azido-3'-deoxythymidine (AZT) | HIV-1 | MT-4 | - | 0.004 | [1] |

| 3'-azido-2',3'-dideoxyuridine (AzddUrd) | HIV-1 | MT-4 | - | 0.36 | [1] |

| 3-allyl-AZT | HIV-1 | MT-4 | 0.9 | - | [2] |

| 2,5'-anhydro-3'-azido-3'-deoxythymidine | HIV-1 | - | - | 0.56 | [3] |

| 2,5'-anhydro-3'-azido-2',3'-dideoxyuridine | HIV-1 | - | - | 4.95 | [3] |

| 3'-azido-2',3'-dideoxy-5-iodouridine | R-MuLV | - | - | 0.21 | [3] |

| 3'-azido-2',3'-dideoxy-5-bromouridine | R-MuLV | - | - | 0.23 | [3] |

Experimental Protocol: Anti-HIV Activity in Peripheral Blood Mononuclear Cells (PBMCs)

The following protocol outlines a typical in vitro assay to determine the anti-HIV activity of substituted azidopyrimidines.

1. Isolation and Culture of PBMCs:

-

Isolate PBMCs from HIV-negative individuals.

-

Culture the cells in 24-well plates at a density of 10⁶ cells/well in complete medium (CM).

2. HIV Infection:

-

Incubate the cultured PBMCs with a known titer of HIV.

3. Drug Treatment:

-

After a 3-day incubation period, replace the medium with fresh CM.

-

Three days later, wash the cells twice and add the test compounds (e.g., substituted azidopyrimidines) at various concentrations.

4. Assay Endpoint:

-

Culture the cells for an additional period (e.g., up to 15 days), periodically replacing the medium and drugs.

-

Collect cell-free supernatants and measure the concentration of a viral protein, such as p24 antigen, to quantify viral replication.

5. Data Analysis:

-

Determine the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50% compared to untreated controls.[4]

Mechanism of Action: AZT Inhibition of HIV Reverse Transcriptase

The antiviral activity of AZT stems from its ability to act as a chain terminator during the reverse transcription of viral RNA into DNA. The following diagram illustrates this mechanism.

Anticancer Activity

Substituted azidopyrimidines have also demonstrated promising anticancer properties. Their mechanism of action in cancer cells is often multifaceted, involving the disruption of pyrimidine metabolism, which is crucial for the synthesis of DNA and RNA in rapidly proliferating tumor cells.

Quantitative Anticancer Data

The following table presents the 50% inhibitory concentration (IC₅₀) values of various pyrimidine derivatives against different cancer cell lines. While data specifically for azidopyrimidines is emerging, the broader class of substituted pyrimidines shows significant potential.

| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,4,5-substituted pyrimidines | BEL-7402 (Hepatocellular Carcinoma) | < 0.10 | [5] |

| Pyrimidine-bridging combretastatins | MCF-7 (Breast Cancer) | 3.38 - 4.67 | [6] |

| Pyrimidine-bridging combretastatins | A549 (Lung Cancer) | 3.71 - 4.63 | [6] |

| Thieno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | ~18.87 | [6] |

| Indolyl-pyrimidine hybrids | MCF-7 (Breast Cancer) | 5.1 | [6] |

| Indolyl-pyrimidine hybrids | HepG2 (Hepatocellular Carcinoma) | 5.02 | [6] |

| Indolyl-pyrimidine hybrids | HCT-116 (Colorectal Carcinoma) | 6.6 | [6] |

| Pyrimidine-2-thiones | HCT-116 (Colorectal Carcinoma) | 10.72 | [6] |

| Pyrimidine-2-thiones | HepG-2 (Hepatocellular Carcinoma) | 18.95 | [6] |

| Pyrimidine-2-thione analogues | MCF-7 (Breast Cancer) | 2.617 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with various concentrations of the substituted this compound compounds for a specified duration (e.g., 24, 48, or 72 hours).

3. MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

4. Solubilization:

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

6. Data Analysis:

-

The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.[3][7][8]

Mechanism of Action: Disruption of Pyrimidine Metabolism in Cancer

Cancer cells often exhibit an increased reliance on de novo pyrimidine synthesis to sustain their rapid proliferation. This compound analogs can interfere with this pathway, leading to cell cycle arrest and apoptosis. The following diagram illustrates the general principle of targeting pyrimidine metabolism in cancer.

Antibacterial Activity

Certain substituted azidopyrimidines have also been investigated for their antibacterial properties. While this area is less explored compared to their antiviral and anticancer activities, initial findings suggest potential for the development of novel antimicrobial agents.

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial activity of a compound. The following table includes representative MIC values for some heterocyclic compounds, highlighting the potential of this chemical class.

| Compound Series | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,3-bis(aryloxy)propan-2-amines | S. pyogenes | 2.5 | [9] |

| 1,3-bis(aryloxy)propan-2-amines | S. aureus | 2.5 | [9] |

| 1,3-bis(aryloxy)propan-2-amines | E. faecalis | 5 | [9] |

| 1,3-bis(aryloxy)propan-2-amines | MRSA strains | 2.5 | [9] |

| Ciprofloxacin-indole hybrid | S. aureus CMCC 25923 | 0.0625 | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution

The broth dilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Compound Dilutions:

-

Prepare a series of twofold dilutions of the substituted this compound compound in a liquid growth medium in a 96-well microtiter plate.

2. Inoculum Preparation:

-

Prepare a standardized inoculum of the test bacterium.

3. Inoculation:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

4. Incubation:

-

Incubate the plate under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

5. MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12][13][14][15]

Diuretic Activity

Early studies have indicated that some this compound derivatives possess diuretic properties, suggesting their potential application in managing conditions such as hypertension.

Experimental Protocol: Diuretic Activity in Rats

The diuretic effect of substituted azidopyrimidines can be evaluated in an animal model, typically rats.

1. Animal Preparation:

-

Use adult rats, fasted overnight with free access to water.

2. Hydration and Dosing:

-

Administer a saline load to the rats to ensure a baseline urine flow.

-

Administer the test compound (this compound derivative) or a control (vehicle or a standard diuretic like furosemide) to different groups of rats.

3. Urine Collection:

-

Place the rats in individual metabolic cages that allow for the separate collection of urine and feces.

-

Collect urine over a specified period (e.g., 5 or 24 hours).

4. Analysis:

-

Measure the total urine volume.

-

Analyze the urine for electrolyte content (e.g., Na⁺, K⁺, Cl⁻) to assess the saluretic effect.

5. Data Interpretation:

-

Compare the urine output and electrolyte excretion in the test group to the control group to determine the diuretic activity.[16]

Conclusion

Substituted azidopyrimidines are a versatile class of compounds with a wide array of biological activities. Their proven efficacy as antiviral agents, particularly against HIV, has paved the way for their exploration in other therapeutic areas. The emerging data on their anticancer, antibacterial, and diuretic properties highlight the significant potential of this chemical scaffold in drug discovery and development. Further research into the structure-activity relationships and mechanisms of action of novel substituted azidopyrimidines is warranted to unlock their full therapeutic potential.

References

- 1. Zidovudine - Wikipedia [en.wikipedia.org]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A non-proliferative role of pyrimidine metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 6. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids [mdpi.com]

- 11. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

Azidopyrimidine Derivatives: A Technical Guide to Their Role as Potential Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The introduction of an azido (-N₃) group to the pyrimidine ring creates azidopyrimidine derivatives, a class of molecules with significant potential as enzyme inhibitors. The azide moiety, being a small, electronically versatile, and metabolically stable group, can engage in various non-covalent interactions with enzyme active sites, including hydrogen bonding and dipole-dipole interactions. Furthermore, its potential for "click chemistry" reactions opens avenues for covalent inhibitor design and bioconjugation studies. This technical guide provides an in-depth overview of this compound derivatives as potential inhibitors of key enzyme families, focusing on their synthesis, mechanism of action, structure-activity relationships (SAR), and the experimental protocols for their evaluation.

Key Enzyme Targets

This compound derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various diseases, including cancer, viral infections, and bacterial infections. This guide will focus on three major classes of enzyme targets:

-

Viral Polymerases: Crucial for the replication of viruses, making them a prime target for antiviral drug development.

-

Protein Kinases: Key regulators of cellular signaling pathways, often dysregulated in cancer and inflammatory diseases.

-

Dihydrofolate Reductase (DHFR): Essential for the synthesis of nucleotides and amino acids, making it a target for anticancer and antimicrobial agents.

I. This compound Derivatives as Viral Polymerase Inhibitors

This compound nucleoside analogs have emerged as a significant class of antiviral agents, primarily by targeting viral polymerases such as reverse transcriptase (in retroviruses like HIV) and RNA-dependent RNA polymerase (in RNA viruses like Hepatitis C virus). The most iconic example is Azidothymidine (AZT), the first approved drug for the treatment of HIV infection.

Mechanism of Action

The primary mechanism of action for this compound nucleoside inhibitors is as chain terminators during viral DNA or RNA synthesis.

-

Cellular Activation: The nucleoside analog is first transported into the host cell and then phosphorylated by host cell kinases to its active triphosphate form.

-

Competitive Inhibition: The this compound triphosphate competes with the natural deoxynucleotide triphosphate (dNTP) or nucleotide triphosphate (NTP) for binding to the active site of the viral polymerase.

-

Incorporation and Chain Termination: Upon incorporation into the growing nucleic acid chain, the absence of a 3'-hydroxyl group (replaced by the azido group) prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the elongation of the viral genome.

The selectivity of these inhibitors often stems from their higher affinity for the viral polymerase compared to host cell DNA or RNA polymerases.

Signaling Pathway: HIV Replication and Reverse Transcriptase Inhibition

The following diagram illustrates the role of reverse transcriptase in the HIV replication cycle and the point of inhibition by this compound analogs like AZT.

Quantitative Data: Antiviral Activity

The antiviral efficacy of this compound derivatives is typically quantified by their 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

| Compound ID | Target Virus | Cell Line | EC₅₀ (µM) | Reference |

| 4'-Azidocytidine | Hepatitis C Virus (HCV) | Huh-7 | 1.28 | [1] |

| 4'-Azido-2'-deoxy-2'-fluoroarabinocytidine | Hepatitis C Virus (HCV) | Replicon System | 0.024 | [1] |

| 4'-Azido-2'-deoxy-2',2'-difluorocytidine | Hepatitis C Virus (HCV) | Replicon System | 0.066 | [1] |

| (E)-C5-substituted but-2-enyl phosphonate (POM ester) | Herpes Simplex Virus (HSV) | In vitro | 3 | [2] |

| (E)-C5-substituted but-2-enyl phosphonate (POM ester) | Varicella Zoster Virus (VZV) | In vitro | 0.19 | [2] |

| Phosphonoamidate of C5-pyrimidine but-2-enyl nucleoside (15) | Varicella Zoster Virus (VZV) | In vitro | 0.09-0.5 | [3] |

Experimental Protocols

A common synthetic route to 4'-azidonucleosides involves the introduction of the azide group at the 4' position of a suitably protected nucleoside precursor.

-

Protection of Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of the starting uridine are protected using standard protecting groups (e.g., benzoyl, silyl ethers) to prevent unwanted side reactions.

-

Activation of the 4'-Hydroxyl Group: The 4'-hydroxyl group is activated as a good leaving group, often by conversion to a triflate or mesylate.

-

Nucleophilic Substitution: The activated 4' position is then subjected to nucleophilic substitution with an azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), in a polar aprotic solvent like dimethylformamide (DMF).

-

Deprotection: Finally, the protecting groups on the hydroxyls are removed under appropriate conditions (e.g., basic hydrolysis for esters, fluoride source for silyl ethers) to yield the final 4'-azidouridine derivative.

This assay measures the ability of a compound to inhibit the replication of a subgenomic HCV replicon in a human hepatoma cell line (e.g., Huh-7).

-

Cell Plating: Huh-7 cells harboring the HCV replicon are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The test compounds (this compound derivatives) are serially diluted and added to the cells. A positive control (e.g., a known HCV inhibitor) and a negative control (vehicle) are included.

-

Incubation: The plates are incubated for a period that allows for several rounds of viral replication (e.g., 72 hours).

-

Quantification of Viral Replication: The level of HCV RNA is quantified using a method such as quantitative real-time PCR (qRT-PCR) or a reporter gene assay (if the replicon contains a reporter like luciferase).

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of viral replication inhibition against the compound concentration and fitting the data to a dose-response curve. Cytotoxicity of the compounds is also assessed in parallel using an assay like the MTT assay to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

II. This compound Derivatives as Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in signal transduction by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. Pyrimidine-based compounds are well-established as kinase inhibitors, and the incorporation of an azido group can enhance their potency and selectivity.

Mechanism of Action

This compound derivatives typically act as ATP-competitive inhibitors . They are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and thus inhibiting the phosphorylation of substrate proteins. The azido group can form key interactions with amino acid residues in the active site, contributing to the binding affinity.

Signaling Pathway: EGFR Inhibition in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration. In many cancers, EGFR is mutated or overexpressed, leading to uncontrolled cell growth.

Quantitative Data: Protein Kinase Inhibition

The inhibitory potency of this compound derivatives against protein kinases is measured as the 50% inhibitory concentration (IC₅₀).

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Macrocyclic 2,4-diaminopyrimidine (21) | HPK1 | 1.0 | [4] |

| Aminopyrimidine derivative (A12) | EGFRL858R/T790M | 4.0 | [5] |

| Aminopyrimidine derivative (A12) | EGFRWT | 170.0 | [5] |

| Pyrimidine-5-carbonitrile (10b) | EGFR | 8.29 | [6] |

| Pyrido[3,2-d]pyrimidine (5) | PI3Kα | 3-10 | [7] |

| Pyrido[3,2-d]pyrimidine (19) | PI3Kα | 3-10 | [7] |

| Pyrido[3,2-d]pyrimidine (21) | PI3Kα | 3-10 | [7] |

| Pyrimidine-based derivative (13) | Aurora A | <200 | [8] |

Experimental Protocols

A common approach for the synthesis of 2,4-disubstituted pyrimidines involves sequential nucleophilic aromatic substitution (SNAr) reactions on a dihalopyrimidine starting material.

-

First Substitution: A 2,4-dichloropyrimidine is reacted with a primary or secondary amine at a controlled temperature. The more reactive chlorine at the 4-position typically reacts first.

-

Second Substitution: The resulting 2-chloro-4-aminopyrimidine is then reacted with a second, different nucleophile (e.g., another amine, an alcohol, or a thiol) at a higher temperature to displace the remaining chlorine at the 2-position. The azido group can be introduced at this stage using sodium azide.

-

Purification: The final product is purified by column chromatography or recrystallization.

Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for measuring kinase activity.

-

Reaction Setup: In a 384-well plate, the recombinant human EGFR kinase domain is incubated with the test compound (this compound derivative) in a kinase buffer for a short pre-incubation period (e.g., 15 minutes).

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and a biotinylated peptide substrate. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at room temperature.

-